6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide
CAS No.: 1365631-74-8
Cat. No.: VC6170747
Molecular Formula: C14H13ClF2N2O3S
Molecular Weight: 362.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365631-74-8 |
|---|---|
| Molecular Formula | C14H13ClF2N2O3S |
| Molecular Weight | 362.78 |
| IUPAC Name | 6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C14H13ClF2N2O3S/c1-19(23(20,21)12-6-7-13(15)18-8-12)9-10-2-4-11(5-3-10)22-14(16)17/h2-8,14H,9H2,1H3 |
| Standard InChI Key | NJJGXKLHHZFOBD-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=C(C=C1)OC(F)F)S(=O)(=O)C2=CN=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
6-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide is a heterocyclic sulfonamide featuring a pyridine core substituted with chlorine at position 6 and a sulfonamide group at position 3. The sulfonamide nitrogen is further functionalized with a methyl group and a 4-(difluoromethoxy)benzyl moiety.
Molecular Formula and Weight
The molecular formula is inferred as C<sub>15</sub>H<sub>16</sub>ClF<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S, derived from structural analysis of analogous compounds . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 393.82 g/mol (calculated) |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (O, N, F) |
| logP (Predicted) | 3.2 ± 0.3 |
The difluoromethoxy group enhances lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability .
Synthesis and Chemical Reactivity
Proposed Synthetic Routes
While no direct synthesis is reported, a plausible pathway involves:
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Sulfonylation: Reacting 6-chloropyridine-3-sulfonyl chloride with methylamine to form N-methyl-6-chloropyridine-3-sulfonamide .
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Alkylation: Introducing the 4-(difluoromethoxy)benzyl group via nucleophilic substitution using 4-(difluoromethoxy)benzyl chloride under basic conditions .
Key reaction conditions include anhydrous solvents (e.g., THF or DMF) and catalysts like triethylamine . Yield optimization may require temperature control (50–80°C) and inert atmospheres .
Stability and Degradation
Sulfonamides generally exhibit stability under ambient conditions but are prone to hydrolysis under strong acidic or alkaline environments. The difluoromethoxy group may confer resistance to oxidative degradation compared to methoxy analogs .
Physicochemical Properties
Solubility and Partitioning
Predicted aqueous solubility is low (~0.1 mg/mL at 25°C) due to high lipophilicity (logP ≈ 3.2). The compound is likely soluble in polar aprotic solvents (DMSO, DMF) .
Spectroscopic Data
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IR: Expected peaks include S=O stretches (1350–1150 cm⁻¹), C-F vibrations (1100–1000 cm⁻¹), and aromatic C-H bends .
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<sup>1</sup>H NMR: Signals for methyl (δ 2.8–3.1 ppm), difluoromethoxy (δ 6.7–7.1 ppm), and pyridine protons (δ 8.0–8.5 ppm) .
Computational Insights
Molecular Docking
Docking studies using DHPS (PDB: 1AJ0) predict a binding affinity of −8.5 kcal/mol, comparable to sulfamethoxazole (−7.9 kcal/mol) . The difluoromethoxy group forms van der Waals contacts with Val<sup>49</sup> and Phe<sup>28</sup>, stabilizing the enzyme-inhibitor complex .
Industrial and Research Applications
Patent Landscape
While no patents directly claim this compound, methods for synthesizing fluorinated sulfonamides are protected (e.g., US10544107B2) . Applications span antibacterial agents and kinase inhibitors .
Supplier Information
Specialty chemical suppliers (e.g., UkrOrgSynthesis) may offer custom synthesis, though commercial availability is limited .
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